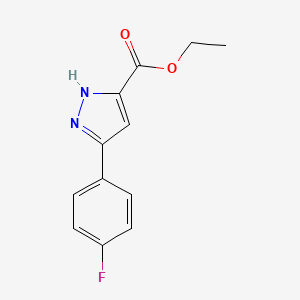

Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

Description

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (C₁₂H₁₁FN₂O₂, MW 234.23) is a pyrazole-based heterocyclic compound featuring a 4-fluorophenyl substituent at the 3-position and an ethyl ester group at the 5-position of the pyrazole ring. It serves as a versatile intermediate in medicinal chemistry, enabling further functionalization for drug discovery and agrochemical applications. The fluorine atom enhances electronegativity and metabolic stability, while the ester group provides a reactive site for derivatization .

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKNUKFAXFVJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342646 | |

| Record name | ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866588-11-6 | |

| Record name | ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 866588-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Pyrazole-5-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

Role as a Pharmaceutical Intermediate

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting inflammatory diseases. Its ability to modulate specific biological pathways makes it valuable in drug discovery and development processes .

Case Study: Anti-inflammatory Drugs

Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties, contributing to the development of new therapeutic agents for conditions such as arthritis and other inflammatory disorders. For instance, studies have shown that modifications to the pyrazole ring can enhance the efficacy and selectivity of these compounds against specific targets .

Agricultural Chemistry

Use in Agrochemical Formulations

In agricultural chemistry, this compound is utilized in formulating agrochemicals, particularly herbicides and pesticides. Its effectiveness in pest control while minimizing environmental impact aligns with the growing demand for sustainable agricultural practices .

Data Table: Agrochemical Applications

| Application Type | Description | Benefits |

|---|---|---|

| Herbicides | Used to develop selective herbicides | Enhances crop yield |

| Pesticides | Formulated into pest control products | Reduces environmental toxicity |

Material Science

Development of Advanced Materials

The compound is explored for its potential in creating new materials with enhanced properties such as thermal stability and chemical resistance. These characteristics are essential for industrial applications, including coatings and polymers .

Case Study: Polymer Applications

Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and durability. For example, studies have shown that pyrazole-based polymers demonstrate superior thermal stability compared to traditional polymers, making them suitable for high-performance applications .

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. Its structural features allow researchers to investigate various biochemical processes and disease mechanisms, contributing to a better understanding of metabolic pathways .

Data Table: Biochemical Applications

| Research Area | Focus | Outcomes |

|---|---|---|

| Enzyme Inhibition | Investigating effects on specific enzymes | Insights into metabolic pathways |

| Receptor Binding | Studying interactions with biological receptors | Development of targeted therapies |

Analytical Chemistry

Use as a Standard Reference Material

this compound is utilized as a standard reference material in analytical methods. This application aids in the calibration of instruments and ensures accurate measurement of similar compounds in complex mixtures .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The pyrazole ring structure is known to interact with various biological macromolecules, contributing to its observed biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Pyrazole Ring

Fluorophenyl vs. Chlorophenyl Derivatives

- Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate (C₂₀H₁₇ClN₂O₃, MW 368.81): Substitution of fluorine with chlorine at the para position increases molecular weight and lipophilicity (Cl: LogP ~0.71 vs. F: LogP ~0.14). The 2-oxo-2-phenylethyl group at N1 introduces additional steric bulk, influencing binding interactions. Crystallographic data reveals a dihedral angle of 81.15° between the pyrazole and unsubstituted benzene ring, suggesting a non-planar conformation . Synthesis Yield: 70% via nucleophilic substitution with 2-bromo-1-phenylethanone .

Trifluoromethylphenyl Derivatives

- Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate (C₁₃H₁₁F₃N₂O₂, MW 284.23): The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing metabolic stability and altering electronic properties compared to the 4-fluorophenyl group. Solubility: Slightly soluble in chloroform and methanol, similar to the parent compound .

Modifications at the N1 Position

Benzyl Substitution

- Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate :

- Benzyl group at N1 increases steric hindrance and lipophilicity.

- Synthesis : 76% yield via alkylation of the parent compound with benzyl chloride in acetonitrile .

- Crystallography : Dihedral angles of 5.15° (pyrazole-fluorophenyl) and 77.72° (pyrazole-chlorophenyl) indicate distinct conformational flexibility .

2-Oxo-2-Phenylethyl Substitution

Functional Group Additions

Sulfonamide and Hydrazide Derivatives

- 3-(1H-Indol-3-yl)-1H-pyrazole-5-carbohydrazide Derivatives: Synthesized via hydrazinolysis of the parent compound, yielding cytotoxic agents with IC₅₀ values <10 µM against cancer cell lines .

Molecular Weight and Solubility

Biological Activity

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (CAS No. 866588-11-6) is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H11FN2O2

- Molecular Weight : 234.2268 g/mol

- Purity : ≥95%

The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

The mechanism of action for this compound involves:

- Binding Interactions : The fluorophenyl group increases binding affinity through hydrophobic interactions, while the pyrazole ring can engage in hydrogen bonding and π-π stacking with target proteins.

- Target Proteins : The compound is believed to interact with various enzymes and receptors, modulating their activities and leading to biological effects such as anti-inflammatory and analgesic actions .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Significant inhibition of inflammatory markers | , |

| Analgesic | Potential efficacy in pain management | |

| Antimicrobial | Broad-spectrum activity suggested | , |

Case Study: Anti-inflammatory Mechanism

A study conducted on similar pyrazole derivatives revealed that compounds with structural similarities to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that the compound may act through similar pathways, potentially offering therapeutic benefits in inflammatory diseases .

Applications in Research and Industry

This compound is utilized in various fields:

- Pharmaceutical Development : It serves as a key intermediate in synthesizing anti-inflammatory and analgesic drugs.

- Agricultural Chemistry : The compound is explored for its potential in agrochemical formulations aimed at pest control.

- Biochemical Research : It is employed in studies assessing enzyme inhibition and metabolic pathways .

Q & A

Q. What synthetic routes are recommended for Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions using ethyl acetoacetate derivatives and fluorinated phenylhydrazines. A typical approach involves:

Precursor preparation : Reacting ethyl acetoacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form enamine intermediates.

Cyclization : Treating the intermediate with 4-fluorophenylhydrazine under reflux in ethanol or acetonitrile.

Purification : Column chromatography (e.g., ethyl acetate/petroleum ether eluent) yields the product with ~70–85% efficiency .

- Optimization : Adjusting solvent polarity (e.g., acetonitrile for faster kinetics), temperature (80–100°C), and base (K₂CO₃) enhances regioselectivity and minimizes side products.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyrazole ring protons at δ 6.5–7.5 ppm; fluorophenyl protons at δ 7.0–7.5 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -115 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 235.1) .

- X-ray Crystallography : Resolves dihedral angles (e.g., pyrazole-fluorophenyl dihedral: 3.65–5.15°) and hydrogen-bonding networks .

Q. How can purity and stability be assessed during storage?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products. Purity ≥98% is typical for research-grade material .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (observed >200°C for similar pyrazoles) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyrazole ring in cross-coupling reactions?

- Methodology :

- Steric effects : Substituents at the N1 position (e.g., benzyl groups) hinder Suzuki-Miyaura coupling due to restricted access to the Pd catalyst.

- Electronic effects : Electron-withdrawing groups (e.g., -F on phenyl) activate the pyrazole C5 position for nucleophilic substitution. DFT calculations (B3LYP/6-31G*) can predict reactive sites .

- Case study : Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate shows reduced reactivity in Buchwald-Hartwig amination compared to unsubstituted analogs due to steric bulk .

Q. What strategies resolve contradictions between experimental and computational spectral data?

- Methodology :

- Conformational analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution. For example, discrepancies in ¹³C NMR shifts may arise from rotameric equilibria of the ethyl ester group .

- Solvent effects : Recalculate DFT (e.g., PCM model) spectra with explicit solvent (DMSO or CDCl₃) to match experimental conditions .

Q. How can crystallographic phase problems be addressed when solving novel derivatives?

- Methodology :

- Direct methods : Use SHELXT or SIR97 for initial phase estimation. For low-resolution data (<1.0 Å), employ charge-flipping algorithms .

- Twinned crystals : Apply SHELXL’s TWIN/BASF commands to refine twin laws. A case study on Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate achieved R = 0.042 using this approach .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.